NCGC00244536

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ce composé a une valeur de CI50 d'environ 10 nM, ce qui le rend très efficace pour inhiber l'activité de KDM4B . Il est principalement utilisé dans la recherche scientifique pour étudier le rôle de la déméthylation des histones dans divers processus biologiques et maladies, en particulier dans la recherche sur le cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de NCGC00244536 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. L'étape finale implique généralement le couplage du 3-(8-hydroxy-6-quinolinyl)-N-(3-phénylpropyl)-benzamide avec des réactifs appropriés dans des conditions contrôlées . Les conditions de réaction comprennent souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et de catalyseurs spécifiques pour faciliter la réaction .

Méthodes de production industrielle

Bien que les méthodes détaillées de production industrielle pour this compound ne soient pas largement documentées, le composé est généralement produit dans des laboratoires de recherche en utilisant des techniques de synthèse organique standard. Le processus implique un contrôle minutieux des paramètres de réaction pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Enzymatic Inhibition of KDM4B Demethylase Activity

NCGC00244536 (KDM4B Inhibitor B3) is a potent inhibitor of the histone lysine demethylase KDM4B, which catalyzes the removal of methyl groups from H3K9me3 and H3K36me3 residues . The compound achieves this by targeting the catalytic JmjC domain of KDM4B, which utilizes Fe(II) and 2-oxoglutarate (2-OG) as cofactors to hydroxylate methylated lysine residues .

Key Reaction Mechanism :

-

Substrate Interaction : this compound binds directly to the catalytic domain of KDM4B, disrupting its ability to coordinate Fe(II) and 2-OG . This prevents the formation of the reactive oxoferryl intermediate (Fe(IV)=O), which is critical for hydroxylating trimethylated lysine residues .

-

Demethylation Blockade : By inhibiting KDM4B, this compound stabilizes histone H3K9me3 and H3K36me3 marks, leading to chromatin condensation and transcriptional repression of pro-tumorigenic genes (e.g., Cdk1, Cdk4, Ccnb1) .

Selectivity and Isoform-Specific Effects

This compound exhibits selectivity for KDM4B over other JmjC demethylases .

| Target | IC₅₀ (nM) | Activity | Source |

|---|---|---|---|

| KDM4B | ~10 | Full inhibition | |

| KDM4A | >100 | Partial inhibition (~30% at 10 μM) | |

| KDM5A | >1000 | No inhibition | |

| LSD1 | >1000 | No inhibition |

Nuclear magnetic resonance (NMR) studies confirmed direct binding to KDM4B’s catalytic domain, with distinct binding modes compared to other KDM4 inhibitors (e.g., A1 and I9) .

Downstream Biochemical Effects

Histone Methylation Dynamics :

-

H3K9me3 Accumulation : Treatment with this compound increases global H3K9me3 levels by >2-fold in melanoma cells, suppressing cell cycle progression .

-

H3K36me3 Stabilization : Inhibits H3K36me3 demethylation, altering transcriptional elongation and DNA repair pathways .

Cellular Outcomes :

-

Cell Cycle Arrest : Downregulates cyclin-dependent kinases (Cdk1, Cdk4) and cyclins (Ccnb1, Ccnd1) .

-

Apoptosis Induction : Activates caspases-3/-7 and Bax while suppressing Bcl-2/Bcl-xL, independent of p53 .

Structural and Functional Insights

This compound belongs to the 8-hydroxyquinoline (8HQ) derivative class, optimized for enhanced binding to the KDM4B active site .

Key Structural Features :

-

Chelates Fe(II) within the catalytic pocket, competing with 2-OG .

-

Modifications at the quinoline ring improve isoform selectivity and potency .

Therapeutic Implications

In preclinical models, this compound reduces tumor growth by >70% (vs. vehicle) with minimal cytotoxicity in normal cells . Its efficacy surpasses dacarbazine (FDA-approved melanoma drug) in inducing apoptosis and senescence .

This compound+KDM4B→Inhibited Demethylase→H3K9me3 H3K36me3 Accumulation→Cell Cycle Arrest Apoptosis

This compound represents a promising epigenetic therapy for KDM4B-driven cancers, with ongoing studies exploring its combinatorial potential .

Applications De Recherche Scientifique

Prostate Cancer

Research indicates that NCGC00244536 effectively suppresses the growth of prostate cancer cell lines, including PC3 and LNCaP. In studies involving human prostate tumor tissues, this compound demonstrated a significant reduction in cell proliferation and tumor growth when tested in vivo using mouse models. These findings suggest its potential as a therapeutic agent for treating advanced prostate cancer .

Colorectal Cancer

In colorectal cancer models, this compound has shown promise in inhibiting cell growth and inducing differentiation in intestinal progenitor cells. The compound's ability to modulate histone methylation patterns may contribute to its effectiveness against colorectal cancer by altering gene expression profiles associated with tumorigenesis .

Neuroendocrine Prostate Cancer

Recent studies highlight the role of KDM4A in neuroendocrine prostate cancer (NEPC). This compound's inhibition of KDM4A has been linked to reduced proliferation rates in NEPC cell lines. This suggests that targeting KDM4A with this compound could represent a novel therapeutic strategy for managing NEPC, particularly in cases resistant to conventional therapies .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves the modulation of histone methylation dynamics. By inhibiting KDM4 enzymes, the compound leads to increased levels of di- and trimethylated histones at specific lysine residues, thereby influencing gene expression related to cell cycle regulation and apoptosis. This epigenetic modulation is crucial for its anticancer activity .

Case Studies and Experimental Data

Mécanisme D'action

NCGC00244536 exerts its effects by inhibiting the activity of KDM4B/JMJD2B histone lysine demethylase. This inhibition leads to the accumulation of methylated histones, which in turn affects gene expression. The compound specifically reduces the levels of androgen receptor and trimethylation of histone 3 lysine 9 (H3K9) in prostate cancer cells . This results in the suppression of cell-cycle progression and tumor growth .

Comparaison Avec Des Composés Similaires

Composés similaires

Inhibiteur de KDM4A : Similaire à NCGC00244536 mais cible KDM4A.

Inhibiteur de KDM4C : Cible KDM4C avec des effets inhibiteurs similaires.

Inhibiteur de KDM4D : Inhibe KDM4D, un autre membre de la famille KDM4.

Unicité

This compound est unique par sa haute sélectivité pour KDM4B par rapport aux autres déméthylases des histones. Il présente une sélectivité supérieure à 100 fois par rapport aux lignées cellulaires épithéliales de la prostate immortalisées par rapport aux autres inhibiteurs de KDM4 . Cette haute sélectivité en fait un outil précieux pour étudier le rôle spécifique de KDM4B dans divers processus biologiques et maladies .

Activité Biologique

NCGC00244536, also known as B3, is a potent inhibitor of the KDM4 family of histone demethylases, which play critical roles in various biological processes, including gene regulation and cancer progression. This article examines the biological activity of this compound, focusing on its mechanisms of action, effects on different cancer types, and relevant research findings.

KDM4 enzymes are involved in the demethylation of histone lysines, specifically H3K9me3 and H3K36me3, which are associated with transcriptional repression. By inhibiting these enzymes, this compound alters the epigenetic landscape of cells, leading to changes in gene expression that can affect cell proliferation and survival.

- Histone Modification : this compound inhibits KDM4B and KDM4A, leading to increased levels of trimethylated histones at target gene promoters. This inhibition results in the repression of oncogenes and activation of tumor suppressor genes .

- Cell Cycle Regulation : The compound has been shown to downregulate key cell cycle regulators such as PLK1 and AURKA in cancer cells, contributing to its antiproliferative effects .

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects across various cancer cell lines:

- Prostate Cancer : In studies involving prostate cancer cell lines (PC3 and LNCaP), treatment with this compound resulted in reduced cell viability and induced apoptosis. The compound effectively suppressed MYC signaling pathways, which are often hyperactivated in neuroendocrine prostate cancer (NEPC) models .

- Melanoma : Compared to dacarbazine, a standard chemotherapy agent, this compound showed more pronounced antiproliferative effects on melanoma cells, indicating its potential as a more effective treatment option for this cancer type .

In Vivo Studies

In vivo experiments have further validated the efficacy of this compound:

- Tumor Growth Suppression : In genetically engineered mouse models of prostate cancer, administration of this compound led to a significant reduction in tumor burden and prolonged overall survival. The compound's ability to inhibit KDM4A was linked to decreased activation of MYC signaling pathways .

- Neuroendocrine Tumors : The compound has also shown promise in models of neuroendocrine tumors, where it inhibited tumor growth by targeting KDM4-mediated transcriptional regulation .

Case Studies

-

Case Study 1: Prostate Cancer

- Objective : To evaluate the effect of this compound on NEPC.

- Findings : Treatment resulted in significant tumor size reduction and improved survival rates in mice models. The mechanism was linked to inhibition of MYC signaling pathways.

-

Case Study 2: Melanoma

- Objective : To compare the efficacy of this compound with standard treatments.

- Findings : The compound exhibited superior cytotoxicity compared to dacarbazine, suggesting its potential as a novel therapeutic agent for melanoma patients.

Summary Table of Biological Effects

Propriétés

IUPAC Name |

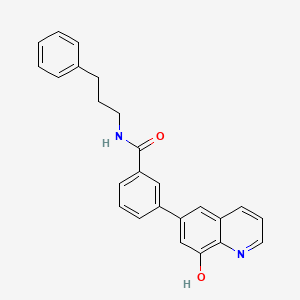

3-(8-hydroxyquinolin-6-yl)-N-(3-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c28-23-17-22(16-20-12-6-13-26-24(20)23)19-10-4-11-21(15-19)25(29)27-14-5-9-18-7-2-1-3-8-18/h1-4,6-8,10-13,15-17,28H,5,9,14H2,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKBXXGHEMXSBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC(=C2)C3=CC(=C4C(=C3)C=CC=N4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.